Acetomenaphthone

Catalog No.
S516974
CAS No.
573-20-6
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetomenaphthone

CAS Number

573-20-6

Product Name

Acetomenaphthone

IUPAC Name

(4-acetyloxy-3-methylnaphthalen-1-yl) acetate

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3

InChI Key

RYWSYCQQUDFMAU-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Acetomenaphthone; NSC 403062; NSC-403062; NSC403062

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C

Description

The exact mass of the compound Acetomenaphthone is 258.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403062. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis

Acetomenaphthone is a versatile starting material for the synthesis of other organic compounds. Its ketone functional group can be reacted with a variety of nucleophiles to form new carbon-carbon bonds. For instance, acetomenaphthone can be condensed with aldehydes or ketones in the presence of a base to form aldol condensation products []. Additionally, the methyl group of acetomenaphthone can be deprotonated and subsequently alkylated or arylated to create new molecules.

Acetomenaphthone, also known as Vitamin K4 or Menadiol diacetate, is an organic compound with the molecular formula C₁₅H₁₄O₄. It belongs to the class of naphthalenes, which are characterized by their fused aromatic rings. This compound is notable for its role in the vitamin K family, specifically as a synthetic form of Vitamin K that has been used in various medical applications.

  • Acetomenaphthone acts as a vitamin K analog. Vitamin K is a cofactor for enzymes involved in blood clotting [].
  • The exact mechanism by which acetomenaphthone activates these enzymes is still under investigation, but it likely involves its interaction with vitamin K epoxide reductase complex within the cells [].
  • Acetomenaphthone can have toxic effects at high doses, causing hemolytic anemia (destruction of red blood cells) in newborns and infants [].
  • Due to these safety concerns, its use as a dietary vitamin K supplement is not recommended [].
Typical of naphthalene derivatives. It can participate in:

  • Acylation: The presence of acetyl groups allows for further acylation reactions.
  • Reduction: Acetomenaphthone can be reduced to form other derivatives, potentially affecting its biological activity.
  • Hydrolysis: Under certain conditions, it can hydrolyze to release acetic acid and naphthone.

These reactions are significant for modifying its structure to enhance or alter its pharmacological properties.

Acetomenaphthone exhibits various biological activities, primarily linked to its role as a vitamin K analog. It has been shown to:

  • Induce Cell Cycle Arrest: At concentrations of 20 and 40 µM, it can induce S phase cell cycle arrest and promote mitochondrial apoptosis in cancer cells such as PC3 cells .
  • Inhibit Activation Pathways: It affects both canonical and non-canonical activation pathways, suggesting a role in modulating cellular signaling .

The compound's mechanism of action is not fully elucidated but is believed to involve interactions with cellular components that regulate coagulation and cell proliferation.

Acetomenaphthone can be synthesized through several methods:

  • From Naphthalene Derivatives: Starting from naphthalene, various acylation reactions can be employed to introduce acetyl groups.
  • Chemical Modification of Vitamin K1: By modifying existing Vitamin K compounds through acetylation processes.
  • Synthetic Routes: Utilizing specific reagents and conditions that facilitate the formation of the diacetate structure from simpler precursors.

These synthesis methods highlight the compound's versatility and potential for modification based on desired applications.

Acetomenaphthone has several applications in both clinical and research settings:

  • Vitamin Supplementation: Used as a synthetic form of Vitamin K in dietary supplements.
  • Pharmaceutical Development: Investigated for its potential anti-cancer properties due to its ability to induce apoptosis in tumor cells.
  • Research Tool: Employed in studies related to cell signaling and metabolic pathways involving vitamin K.

Interaction studies involving acetomenaphthone focus on its pharmacological effects and potential interactions with other drugs. Key findings include:

  • Synergistic Effects: When combined with other chemotherapeutic agents, acetomenaphthone may enhance their efficacy against certain cancer types.
  • Antagonistic Interactions: In some cases, it may interfere with anticoagulant therapies due to its vitamin K activity, necessitating careful monitoring when co-administered with anticoagulants like warfarin.

These interactions underscore the importance of understanding acetomenaphthone's pharmacodynamics in clinical use.

Acetomenaphthone shares structural similarities with several other compounds, particularly within the vitamin K family and naphthalene derivatives. Key similar compounds include:

Compound NameMolecular FormulaUnique Features
Vitamin K1 (Phylloquinone)C₃₃H₄₁O₂Naturally occurring form of vitamin K
Vitamin K2 (Menaquinone)C₂₃H₃₁O₂Exists in several forms; involved in bone metabolism
Menadione (Vitamin K3)C₁₄H₁₀O₂Synthetic precursor to other vitamin K forms; more potent but less stable
AcetaminophenC₈H₉NO₂Analgesic drug; shares some structural features but different biological activity

Uniqueness of Acetomenaphthone

Acetomenaphthone's uniqueness lies in its dual role as both a synthetic vitamin K derivative and a compound with potential anti-cancer properties. Unlike other vitamin K forms that primarily function in coagulation, acetomenaphthone's ability to induce apoptosis highlights its potential therapeutic applications beyond traditional uses. This positions it as a compound of interest in both nutritional science and oncology research.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

258.08920892 g/mol

Monoisotopic Mass

258.08920892 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

113 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DWG8UZD9HT

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

573-20-6

Wikipedia

Acetomenaphthone

Dates

Modify: 2023-08-15
1: Armstrong NA, James KC, Pugh WK. Drug migration into soft gelatin capsule shells and its effect on in-vitro availability. J Pharm Pharmacol. 1984 Jun;36(6):361-5. PubMed PMID: 6146665.
2: LIU TP. [COLORIMETRIC DETERMINATION OF ACETOMENAPHTHONE AND ITS PREPARATION]. Yao Xue Xue Bao. 1962 Apr;9:249-51. Chinese. PubMed PMID: 14073973.
3: HILTON NP. Short communications; acetomenaphthone in postoperative dental haemorrhage. Br Dent J. 1950 Jul 21;89(2):42. PubMed PMID: 15434225.

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